molecular formula C24H21N3O6S B2579417 2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate CAS No. 1040665-11-9

2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

Cat. No. B2579417
CAS RN: 1040665-11-9
M. Wt: 479.51
InChI Key: KPKSMXXOAPCPIB-UHFFFAOYSA-N
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Description

The compound “2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The activity of 1,2,4-benzothiadiazine-1,1-dioxide is influenced by many functional groups attached to the ring .


Synthesis Analysis

The synthesis of similar compounds involves the reduction of nitro group in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide . The resulting 2-aminobenzenesulfonamides are reacted with trimethyl orthoacetate to give the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .


Molecular Structure Analysis

The molecular structure of the compound is based on the 1,2,4-benzothiadiazine-1,1-dioxide ring . Various functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc. at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are responsible for the activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reduction of nitro groups, reaction with trimethyl orthoacetate, bromination of the 3-methyl group, nucleophilic substitution with the 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and Suzuki coupling with a series of arylboronic acids .

Scientific Research Applications

Antimicrobial Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring, which is a part of the compound structure, has been reported to exhibit antimicrobial activity . The functional groups attached to the ring, such as halo groups at the 7 and 8 positions, are responsible for this activity .

Antiviral Activity

The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This suggests potential applications in the development of antiviral drugs .

Antihypertensive Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antihypertensive effects . This could make the compound useful in the treatment of high blood pressure .

Antidiabetic Activity

The compound’s 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with antidiabetic activity . This suggests potential applications in the management of diabetes .

Anticancer Activity

The 1,2,4-benzothiadiazine-1,1-dioxide ring in the compound has been reported to exhibit anticancer activity . This could make the compound useful in cancer treatment .

KATP Channel Activators

A series of 4H-1,2,4-benzothiadiazine-1,1-dioxides, which include the compound , were reported and evaluated as KATP channel activators on the pancreatic endocrine tissue and the vascular smooth muscle tissue . This suggests potential applications in the regulation of insulin release and vascular tone .

AMPA Receptor Modulators

The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with AMPA receptor modulation . This suggests potential applications in the treatment of neurological disorders .

Fungicidal Activity

The compound has been tested against various phytopathogenic fungi and showed substantial and broad-spectrum antifungal activities . This suggests potential applications in the development of fungicides .

Mechanism of Action

properties

IUPAC Name

[2-(4-acetylanilino)-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-15(28)16-10-12-19(13-11-16)25-22(29)14-33-24(30)18-8-6-17(7-9-18)23-26-20-4-2-3-5-21(20)34(31,32)27-23/h2-13,23,26-27H,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKSMXXOAPCPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-acetylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate

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